N-propylbutan-1-amine;sulfuric acid
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Overview
Description
N-propylbutan-1-amine; sulfuric acid is a compound that combines an amine (N-propylbutan-1-amine) with sulfuric acid Amines are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propylbutan-1-amine typically involves the reaction of butan-1-amine with propyl halides under basic conditions. The reaction can be represented as follows:
Butan-1-amine+Propyl halide→N-propylbutan-1-amine+Halide salt
This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of N-propylbutan-1-amine may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-propylbutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro compounds or amides.
Reduction: Reduction of the amine group can lead to the formation of primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds or amides.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
N-propylbutan-1-amine; sulfuric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-propylbutan-1-amine; sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, affecting their function and activity. The sulfuric acid component can act as a proton donor, facilitating various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Butan-1-amine: A primary amine with similar reactivity but lacks the propyl group.
N-propylamine: Similar structure but with a shorter carbon chain.
Sulfuric acid: A strong acid with similar acidic properties but without the amine component.
Uniqueness
N-propylbutan-1-amine; sulfuric acid is unique due to the combination of the amine and sulfuric acid components, which imparts distinct chemical and physical properties. This combination allows for a wide range of applications in different fields, making it a versatile compound for scientific research and industrial use.
Properties
CAS No. |
95399-69-2 |
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Molecular Formula |
C7H19NO4S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-propylbutan-1-amine;sulfuric acid |
InChI |
InChI=1S/C7H17N.H2O4S/c1-3-5-7-8-6-4-2;1-5(2,3)4/h8H,3-7H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
QMBKORDITKHNJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCC.OS(=O)(=O)O |
Origin of Product |
United States |
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